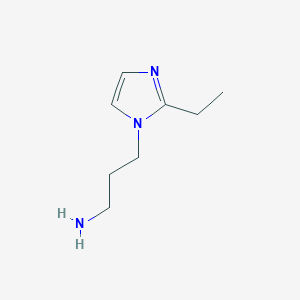

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-ethylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBQWONZMPWCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424382 | |

| Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-24-4 | |

| Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Strategies for the Construction of the 2-Ethyl-1H-imidazole Core

The formation of the 2-ethyl-1H-imidazole ring is a critical step in the synthesis of the target compound. Various synthetic strategies can be employed, primarily falling into two categories: multi-component reactions that build the ring in a single step from several starting materials, and stepwise cyclization or condensation pathways.

Multi-component Reaction Approaches for Imidazole (B134444) Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted imidazoles by combining three or more reactants in a single synthetic operation without the isolation of intermediates. bohrium.com These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. bohrium.com

One of the earliest and most well-known MCRs for imidazole synthesis is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govtsijournals.com In the context of synthesizing a 2-ethyl-1H-imidazole core, this would involve the use of propanal as the aldehyde component. A general representation of this approach is the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297). rsc.orgorganic-chemistry.org Various catalysts, including Lewis acids like ZnCl₂, have been employed to improve the efficiency of these reactions. organic-chemistry.org

Modern variations of MCRs for imidazole synthesis include:

Four-component reactions: These can involve a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate to yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org By carefully selecting the starting materials, this can be adapted for the synthesis of 2-substituted imidazoles.

Isocyanide-based MCRs: Reactions like the Ugi and Passerini reactions are powerful tools in combinatorial chemistry and can be adapted for heterocycle synthesis. bohrium.com

Metal-free MCRs: Benzoic acid has been shown to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. organic-chemistry.org

The primary advantage of MCRs lies in their operational simplicity and the structural complexity that can be achieved in a single step. bohrium.com

| MCR Type | Reactants | Catalyst/Conditions | Key Features |

| Radziszewski-type | 1,2-Dicarbonyl, Aldehyde, Ammonia | Often thermal, can be catalyzed by acids (e.g., HBF₄–SiO₂) or metal salts (e.g., Zn(BF₄)₂) rsc.org | Foundational MCR for imidazoles. |

| Four-Component | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Heterogeneous catalysts like ZnFe₂O₄ nanoparticles have been used. rsc.org | Leads to tetrasubstituted imidazoles. |

| van Leusen Reaction | Aldimine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | A versatile method for synthesizing 1,4,5-trisubstituted imidazoles. mdpi.com |

| Metal-free Cycloaddition | Vinyl azide, Benzamidine | Base (e.g., DBU) | Provides 2,4-disubstituted imidazoles with a free N-H and C-5 position. acs.org |

Cyclization and Condensation Pathways for 2-Substituted Imidazoles

Stepwise cyclization and condensation reactions represent a more traditional yet highly effective approach to constructing the 2-substituted imidazole ring. These methods often provide better control over regioselectivity.

A common method involves the reaction of an α-haloketone with an amidine. youtube.com For the synthesis of a 2-ethylimidazole (B144533), propionamidine would be the amidine of choice. The reaction typically proceeds by initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the imidazole ring. The choice of solvent and base is crucial to optimize the yield and minimize the formation of byproducts like oxazoles. youtube.com

Another significant pathway is the condensation of 1,2-diaminoalkanes with appropriate precursors. For instance, 1,2-diaminoethane can be reacted with a carboxylic acid, aldehyde, or nitrile containing the ethyl group to form the 2-ethylimidazoline, which can then be oxidized to the corresponding imidazole. tsijournals.comresearchgate.net Barium manganate (B1198562) has been reported as a mild reagent for this oxidation step. tsijournals.com

Further examples of cyclization and condensation strategies include:

The reaction of α-amino ketones with cyanates to form 2-thioimidazoles, which can be subsequently modified. nih.gov

The cyclization of amido-nitriles catalyzed by nickel to form 2,4-disubstituted imidazoles. rsc.org

The reaction of α-azidoenones with nitriles, which can occur under thermal or microwave conditions to yield tri-substituted imidazoles. rsc.org

| Starting Materials | Reagents/Conditions | Intermediate/Product Type | Reference |

| α-Haloketone, Amidine | Base, Solvent (e.g., aqueous THF) | 2,4-Disubstituted Imidazole | youtube.com |

| 1,2-Diaminoalkane, Carboxylic Acid/Aldehyde/Nitrile | Condensation, then Oxidation (e.g., BaMnO₄) | 2-Substituted Imidazole | tsijournals.comresearchgate.net |

| α-Amino ketone, Cyanate | Reflux | 2-Thioimidazole | nih.gov |

| Amido-nitrile | Nickel catalyst | 2,4-Disubstituted Imidazole | rsc.org |

Approaches for Incorporating the Propane (B168953) Amine Side Chain

Once the 2-ethyl-1H-imidazole core is synthesized, the next crucial step is the attachment of the 3-aminopropyl side chain to one of the imidazole nitrogen atoms. This is typically achieved through N-alkylation or a Michael addition reaction followed by functional group transformation.

N-Alkylation and Michael Addition Strategies on the Imidazole Nitrogen

Direct N-alkylation of 2-ethyl-1H-imidazole with a suitable three-carbon synthon bearing a protected or precursor amine group is a straightforward approach. nih.govresearchgate.net A common alkylating agent would be a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) or a protected 3-halo-1-propanamine. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen. nih.govgoogle.com

A highly efficient and atom-economical alternative is the aza-Michael addition of 2-ethyl-1H-imidazole to an activated alkene like acrylonitrile (B1666552). d-nb.infobenthamopenarchives.com This reaction involves the conjugate addition of the imidazole nitrogen to the carbon-carbon double bond of acrylonitrile, yielding 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile. This reaction can often be performed under solvent- and catalyst-free conditions at elevated temperatures (e.g., 80 °C), resulting in high yields of the desired product. d-nb.inforesearchgate.net The resulting nitrile serves as a direct precursor to the primary amine.

| Reaction Type | Reagents | Conditions | Product | Reference |

| N-Alkylation | 2-Ethyl-1H-imidazole, 3-Halopropylamine derivative | Base (e.g., K₂CO₃, NaH) | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine (or precursor) | nih.govgoogle.com |

| Aza-Michael Addition | 2-Ethyl-1H-imidazole, Acrylonitrile | 80 °C, Solvent- and catalyst-free | 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile | d-nb.inforesearchgate.net |

Functionalization of Propane Linkers with Amine Moieties

The final step in the synthesis of this compound involves the conversion of the precursor group on the propane side chain into the primary amine.

Following the Michael addition with acrylonitrile, the most common transformation is the reduction of the nitrile group of 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile. This reduction can be achieved using a variety of reducing agents. Catalytic hydrogenation using Raney nickel or other transition metal catalysts is a widely used method. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be employed to effect the transformation of the nitrile to the amine. rsc.org

If a protected amine was used in an N-alkylation step, the final step would be the deprotection of the amine functionality. The choice of deprotection conditions depends on the specific protecting group used.

Solid-Phase Synthesis Techniques for Imidazole-Containing Structures

Solid-phase synthesis offers a powerful platform for the generation of imidazole-based compound libraries, which is particularly useful in drug discovery. nih.govnih.gov In this approach, the imidazole core or a precursor is attached to a solid support (resin), and subsequent reactions are carried out. The use of a solid support facilitates purification, as excess reagents and byproducts can be washed away. nih.gov

For the synthesis of imidazole-containing structures, an immobilized imidazole scaffold can be used. For example, a resin-bound iodoimidazole can undergo metal-halogen exchange followed by reaction with various electrophiles to introduce diversity. nih.govresearchgate.net The final product is then cleaved from the resin. Alternatively, the imidazole ring itself can be constructed on the solid support. For example, an immobilized diamine can be reacted with other components to build the heterocycle. nih.gov

While not specifically detailed for this compound in the provided results, the principles of solid-phase synthesis are applicable. One could envision attaching a precursor to 2-ethyl-1H-imidazole to a resin, followed by the addition of the propane amine side chain and subsequent cleavage from the support.

Derivatization from Simpler 3-(1H-Imidazol-1-yl)propan-1-amine Analogs

The synthesis of this compound can be strategically approached through the derivatization of simpler imidazole precursors. These methodologies primarily fall into two categories: the construction of the N-propylanime side chain onto a pre-existing 2-ethylimidazole core, or the introduction of the ethyl group at the C-2 position of a 3-(1H-imidazol-1-yl)propan-1-amine analog. The former approach is generally more common and efficient.

A prevalent strategy involves the N-alkylation of 2-ethyl-1H-imidazole with a suitable three-carbon synthon carrying a protected or masked amine functionality. One effective method utilizes N-(3-bromopropyl)phthalimide as the alkylating agent. The phthalimide (B116566) group serves as a robust protecting group for the primary amine, which can be subsequently removed in a deprotection step. This approach prevents undesirable side reactions involving the amine's nucleophilicity during the alkylation of the imidazole ring.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. Common bases for this transformation include potassium carbonate (K₂CO₃). The use of ball milling (mechanochemistry) has also been reported as an environmentally friendly, solvent-free alternative for the N-alkylation of imides and other nitrogen heterocycles, often resulting in high yields. nih.gov Following the successful N-alkylation, the phthalimide protecting group is typically removed by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol (B145695), to liberate the desired primary amine.

Table 1: Synthesis of N-(3-(2-Ethyl-1H-imidazol-1-yl)propyl)phthalimide

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Ethyl-1H-imidazole | N-(3-Bromopropyl)phthalimide | K₂CO₃ | DMF | Room Temp. | 6 | ~90* |

Note: Yield is estimated based on similar N-alkylation reactions of imidazoles with alkyl halides under these conditions.

An alternative derivatization pathway begins with the synthesis of 3-(1H-imidazol-1-yl)propan-1-amine itself, followed by the introduction of the ethyl group at the C-2 position of the imidazole ring. The precursor, 3-(1H-imidazol-1-yl)propan-1-amine, can be synthesized from imidazole and acrylonitrile to form 3-(1H-imidazol-1-yl)propanenitrile, which is then reduced to the primary amine. researchgate.net The reduction of the nitrile can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. nih.gov

The subsequent ethylation of the C-2 position of the 3-(1H-imidazol-1-yl)propan-1-amine presents a more significant synthetic challenge. Direct C-H functionalization of the imidazole ring is an active area of research, but methods for direct C-2 alkylation, particularly ethylation, are less common than arylation. rsc.org Catalytic methods involving transition metals like palladium or rhodium have been developed for C-H arylation and could potentially be adapted for ethylation, though this often requires specific directing groups or complex catalytic systems. rsc.org

Table 2: Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine Precursor

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 1. Nitrile Formation | 1H-Imidazole | Acrylonitrile | - | Ethanol | Reflux, overnight | 84 | researchgate.net |

| 2. Nitrile Reduction | 3-(1H-Imidazol-1-yl)propanenitrile | LiAlH₄ | - | Diethyl ether | - | High* | nih.gov |

Note: Specific yield for this reduction was not found in the searched literature but is expected to be high based on general nitrile reductions with LiAlH₄.

Advanced Spectroscopic and Structural Elucidation of 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy would be used to identify the number of chemically distinct protons, their local electronic environments, and their proximity to other protons. A predicted ¹H-NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons (three distinct multiplets), and the two protons on the imidazole (B134444) ring (two singlets or doublets). The chemical shifts (δ) and coupling constants (J) would confirm the connectivity of the molecule. However, no experimentally obtained ¹H-NMR spectra for 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine are available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically unique carbon atom produces a distinct signal. For the title compound, eight distinct signals would be expected: two for the ethyl group, three for the propyl chain, and three for the imidazole ring. The chemical shifts of these signals would confirm the presence of aliphatic and aromatic carbons and their hybridization states. As with ¹H-NMR, no published experimental ¹³C-NMR data for this specific compound could be located.

Two-Dimensional NMR Techniques for Connectivity Assignments

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals.

COSY would establish the proton-proton coupling networks, confirming the connectivity within the ethyl and propyl fragments.

HSQC would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the propyl chain to the nitrogen of the imidazole ring and the ethyl group to the C2 position of the ring.

Without foundational 1D-NMR data, no 2D-NMR analysis is available.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching for both aliphatic (ethyl and propyl) and aromatic (imidazole) groups, typically between 2850-3150 cm⁻¹.

C=N and C=C stretching from the imidazole ring, in the 1450-1650 cm⁻¹ region.

N-H bending of the amine group, around 1590-1650 cm⁻¹.

A search of spectroscopic databases (e.g., NIST Chemistry WebBook) and literature reveals no publicly archived IR or Raman spectrum for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₈H₁₅N₃), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 153.1266 g/mol .

Under techniques like Electron Ionization (EI-MS), the molecule would fragment in a predictable manner. Expected fragmentation pathways would involve the loss of the ethyl group, cleavage of the propyl chain, and fragmentation of the imidazole ring. The resulting mass-to-charge (m/z) ratios of these fragments would provide strong evidence for the proposed structure. Despite the utility of this technique, specific experimental mass spectra for this compound are not available in the public domain.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice. This information is invaluable for understanding the compound's physical properties and how it interacts with other molecules. A search of crystallographic databases indicates that the crystal structure for this specific molecule has not been determined or deposited.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The purification and purity assessment of synthesized chemical compounds are critical steps to ensure their suitability for further application. In the context of this compound, various advanced chromatographic techniques are employed for its isolation from reaction mixtures and the determination of its purity. These methods leverage the physicochemical properties of the molecule, such as its polarity and basicity, which are conferred by the imidazole ring and the primary amine group.

For the isolation of this compound, preparative column chromatography is a commonly utilized technique. A specific method for its purification involves the use of silica gel as the stationary phase. The separation is achieved using a mobile phase composed of a mixture of ethyl acetate (B1210297), methanol, and triethylamine (NEt₃) in a ratio of 89:10:1. The inclusion of a basic additive like triethylamine is crucial for preventing the protonation of the amine and its strong, irreversible binding to the acidic silica gel, which would otherwise lead to poor separation and recovery.

While specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the routine purity analysis of this compound are not extensively detailed in publicly available literature, methods for structurally similar imidazole derivatives can provide a framework for developing suitable analytical techniques. The analysis of imidazole-containing compounds often presents challenges due to their polarity and potential for interaction with the stationary phase.

For HPLC analysis, reversed-phase columns, such as C8 or C18, are frequently used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. For basic compounds like N-alkylated imidazoles, the pH of the mobile phase is a critical parameter to control the ionization state of the analyte and achieve good peak shape and retention. The use of ion-pairing agents can also be effective for retaining highly polar, basic compounds on reversed-phase columns.

Gas chromatography, often coupled with a mass spectrometry (GC-MS) detector, is another powerful technique for the analysis of volatile imidazole derivatives. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. The choice of the capillary column's stationary phase is important, with phases of varying polarity being used depending on the specific analytes.

The following tables summarize a documented preparative chromatographic method for this compound and provide examples of analytical chromatographic conditions used for related imidazole compounds, which could serve as a starting point for the development of a specific purity assessment method.

Table 1: Preparative Column Chromatography Method for the Isolation of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl acetate / Methanol / Triethylamine (NEt₃) (89:10:1 v/v/v) |

| Purpose | Isolation and purification from reaction mixtures |

Table 2: Exemplary HPLC Conditions for the Analysis of Imidazole Derivatives

| Parameter | Example 1 | Example 2 |

| Stationary Phase | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) | Amide-bonded silica gel |

| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | Acetonitrile : Water (20:80, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 300 nm | UV at 210 nm |

| Column Temperature | Room Temperature | 35 °C |

| Analyte Type | Various anti-infective imidazole drugs | Imidazole as a related substance |

Table 3: Exemplary GC Conditions for the Analysis of Imidazole Derivatives

| Parameter | Description |

| Column | Fused-silica capillary column coated with Carbowax 20M |

| Detector | Mass Spectrometry (MS) |

| Purpose | Identification of various alkylated imidazoles |

Reactivity and Mechanistic Investigations of 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Acid-Base Equilibria and Protonation States in Varied Chemical Environments

The presence of two basic nitrogen centers—the primary amine and the sp²-hybridized nitrogen of the imidazole (B134444) ring—allows 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine to exist in different protonation states depending on the pH of its environment. The basicity of these sites can be estimated by their respective pKa values.

The primary aliphatic amine is expected to be the more basic of the two functional groups. Simple primary amines typically exhibit pKa values for their conjugate acids in the range of 10-11. libretexts.org The electron-donating nature of the alkyl chain contributes to this basicity.

The imidazole ring, on the other hand, is a weaker base. The pKa of the imidazolium (B1220033) ion is approximately 6.95. libretexts.org Protonation occurs at the sp²-hybridized nitrogen (N-3), which is not part of the N-alkylation, to form a stable aromatic cation. nih.gov The ethyl group at the C-2 position is expected to have a minor electron-donating effect, which might slightly increase the basicity of the imidazole ring compared to the unsubstituted parent.

In strongly acidic conditions, both the primary amine and the imidazole ring will be protonated, resulting in a dicationic species. As the pH increases, the imidazolium ion will be the first to deprotonate, followed by the protonated primary amine at a higher pH. The predominant species at physiological pH would likely be the monocation, with the primary amine protonated and the imidazole ring neutral.

Table 1: Predicted pKa Values and Protonation Sites

| Functional Group | Predicted pKa (Conjugate Acid) | Predominant Protonation Site |

|---|---|---|

| Primary Amine | ~10-11 | -NH₃⁺ |

Note: The pKa values are estimates based on analogous structures and general chemical principles. Actual experimental values may vary.

Nucleophilic Reactivity of the Amine and Imidazole Nitrogen Centers

Both the primary amine and the unprotonated imidazole ring are nucleophilic centers capable of reacting with electrophiles. The relative nucleophilicity of these two sites is a critical factor in determining the outcome of reactions such as alkylation and acylation.

Generally, primary amines are considered more nucleophilic than the nitrogen atoms in an imidazole ring. researchgate.netresearchgate.net This is attributed to the greater localization of the lone pair on the nitrogen of the primary amine compared to the delocalized electrons within the aromatic imidazole system. Therefore, in reactions with electrophiles, the primary amine is expected to be the more reactive site under neutral or basic conditions.

However, the nucleophilicity of the imidazole ring is still significant and can be influenced by the reaction conditions. The N-3 nitrogen of the imidazole ring can participate in nucleophilic attack, particularly if the primary amine is protonated and thus non-nucleophilic. The ethyl group at the C-2 position may exert a minor steric hindrance to an incoming electrophile at the N-3 position.

Electrophilic Reactivity and Substitution Patterns on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. globalresearchonline.netuobabylon.edu.iq The position of substitution is directed by the existing substituents on the ring. In this compound, the ring is substituted at the N-1 and C-2 positions.

Electrophilic attack on the imidazole ring typically occurs at the C-4 or C-5 positions, which are electronically activated. nih.gov The N-1 substituent (the propanamine chain) and the C-2 ethyl group will influence the regioselectivity of such reactions. The N-1 alkyl group is generally considered to be activating and directs electrophiles to the C-5 position. The C-2 ethyl group, also being electron-donating, will further activate the ring towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur at the C-5 position, and to a lesser extent, at the C-4 position.

Reaction Kinetics and Proposed Mechanisms in Transformative Processes

The kinetics and mechanisms of reactions involving this compound can be inferred from studies on similar imidazole and amine compounds.

N-Alkylation: The reaction of the primary amine with an alkyl halide would proceed via a standard S_N2 mechanism. The kinetics would be second order, dependent on the concentrations of both the amine and the alkyl halide. Alkylation of the imidazole ring is also possible and is a well-documented reaction for imidazoles. otago.ac.nzrsc.orgbeilstein-journals.org The reaction typically proceeds via nucleophilic attack of the N-3 nitrogen on the electrophilic carbon of the alkylating agent.

Acylation: Acylation of the primary amine with an acyl chloride or anhydride (B1165640) would be a rapid reaction, proceeding through a nucleophilic acyl substitution mechanism. The imidazole ring can also be acylated, and N-acylimidazoles are known to be reactive intermediates themselves, susceptible to hydrolysis. researchgate.netnih.gov The mechanism of imidazole-catalyzed acylation can proceed via a nucleophilic or general base pathway, depending on the acylating agent and reaction conditions. nih.gov

Stability and Degradation Pathways under Relevant Chemical and Biological Conditions

The stability of this compound is influenced by environmental factors such as temperature, oxygen, and the presence of other chemical or biological agents.

Thermal Degradation: Primary amines can undergo thermal degradation, particularly in the presence of CO2, which can lead to the formation of ureas and other degradation products. acs.orgnih.gov The stability of the amine is influenced by the structure of the alkyl chain. bohrium.com The imidazole ring itself is generally thermally stable.

Oxidative Degradation: The primary amine moiety can be susceptible to oxidation, which could lead to the formation of imines, oximes, or other oxidized species. The imidazole ring is also subject to oxidative degradation, although it is generally more resistant than the amine.

Computational Chemistry and in Silico Studies of 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine, DFT calculations can elucidate its fundamental electronic properties, which are crucial for understanding its reactivity and potential interactions. researchgate.netresearchgate.net

DFT studies would typically involve geometry optimization of the molecule to find its most stable conformation. researchgate.net From the optimized structure, a variety of electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. orientjchem.orgacs.org For instance, a hypothetical DFT calculation for this compound might yield a HOMO-LUMO gap of around 4-5 eV, suggesting a relatively stable molecule. researchgate.net

Furthermore, the distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich regions of the molecule, indicating the likely sites for electrophilic attack, while the LUMO is found in electron-deficient areas, the probable sites for nucleophilic attack. orientjchem.org For this compound, the imidazole (B134444) ring and the primary amine group would be key areas of interest for their electronic contributions.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (electron-rich) and blue areas indicating positive electrostatic potential (electron-poor). This map provides a visual guide to the regions of the molecule that are likely to engage in electrostatic interactions with other molecules or biological targets. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | 7.8 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.9 eV | The energy released when an electron is added to the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological membrane. researchgate.netnih.gov

For this compound, MD simulations would be invaluable for understanding its flexibility. The propyl chain connecting the imidazole ring and the amine group allows for considerable conformational freedom. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net This information is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a target.

MD simulations can also be used to study how the molecule interacts with its environment. For example, simulations in a water box can provide insights into its solvation, including the formation of hydrogen bonds between the amine and imidazole nitrogens and water molecules. researchgate.net This is crucial for understanding the compound's solubility and how it might behave in a biological medium. Furthermore, MD can simulate the interaction of the molecule with a lipid bilayer, predicting its ability to permeate cell membranes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govnih.gov If a set of imidazole derivatives with known biological activities (e.g., as enzyme inhibitors or receptor antagonists) were available, a QSAR model could be developed to predict the activity of this compound. researchgate.netrjptonline.org

The process of building a QSAR model involves several steps. First, a dataset of molecules with their measured biological activities is collected. nih.gov Then, for each molecule, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from DFT), or topological indices that describe the molecule's shape and connectivity. nih.govresearchgate.net

Finally, a mathematical model is created to relate the descriptors to the biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds. nih.gov A well-validated QSAR model could then be used to estimate the biological efficacy of this compound without the need for initial experimental testing. nih.govnih.govresearchgate.net

Table 2: Example of a Hypothetical 2D-QSAR Model for Predicting Anticancer Activity of Imidazole Derivatives

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | 0.75 | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. |

| F-statistic | 98.28 | Indicates the overall significance of the regression model. nih.gov |

| Standard Error of Estimate | 0.25 | A measure of the accuracy of the predictions. |

In Silico Pharmacokinetic and Pharmacodynamic Prediction Studies

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For this compound, various web-based tools and software packages can be used to estimate its ADMET properties. aip.orgisca.meresearchgate.net

Predictions would typically include parameters like gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 enzymes, which are key for drug metabolism. isca.mebioinformation.net For instance, Lipinski's Rule of Five is a commonly used filter to assess the "drug-likeness" of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. bioinformation.net this compound would likely pass this rule, suggesting good potential for oral bioavailability.

Toxicity predictions can also be made in silico, flagging potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity. nih.gov These predictions are based on structural alerts and statistical models trained on large datasets of known toxic compounds.

Table 3: Hypothetical In Silico ADMET Profile of this compound

| Property | Predicted Value/Classification | Significance |

| Gastrointestinal Absorption | High | Indicates good absorption from the gut. bioinformation.net |

| Blood-Brain Barrier Permeability | Low | Suggests the compound is less likely to cross into the central nervous system. bioinformation.net |

| P-glycoprotein Substrate | No | P-gp is an efflux pump that can reduce drug absorption and penetration. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| AMES Mutagenicity | Negative | Predicts the compound is not likely to be mutagenic. nih.gov |

| Hepatotoxicity | Low risk | Predicts a low likelihood of causing liver damage. |

Molecular Docking Simulations for Target Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netarabjchem.orgmdpi.com In drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a biological target, such as a protein or enzyme. ekb.egdergipark.org.trtandfonline.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. plos.org The results of a docking study can provide valuable information about the binding mode of the ligand, including the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). mdpi.com

For example, if this compound were being investigated as an inhibitor of a specific kinase, docking simulations could predict how it fits into the ATP-binding pocket of the enzyme. dergipark.org.tr The primary amine and the imidazole ring would be expected to form key hydrogen bonds with the protein backbone or side chains, contributing to its binding affinity. researchgate.netresearchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. plos.org |

| Interacting Residues | Asp145, Lys72, Phe80 | Key amino acid residues in the binding site that interact with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of key hydrophobic interactions. |

Coordination Chemistry and Metal Ion Interactions of 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Ligand Properties of the Chemical Compound with Transition Metal Ions

The interaction of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine with transition metal ions is governed by its electronic and structural characteristics. As a chelating ligand, it can bind to a single metal center through two separate donor atoms, a process that significantly enhances the stability of the resulting complex.

Analysis of Potential Binding Sites: Imidazole (B134444) Nitrogen and Primary Amine

This compound possesses two distinct nitrogen atoms that can serve as Lewis basic donor sites for coordination to a metal ion.

Imidazole Nitrogen: The imidazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with the propyl amine group and is generally not involved in coordination. The second, sp²-hybridized imine nitrogen (N3), is the primary site of coordination. wikipedia.org This nitrogen atom is part of an aromatic system and is considered a relatively "soft" donor, forming strong bonds with later transition metals. The presence of the ethyl group at the C2 position can introduce steric hindrance, potentially influencing the geometry and stability of the metal complex compared to non-substituted imidazole ligands.

Primary Amine: The terminal propyl chain contains a primary amine (-NH₂) group. The nitrogen atom of this group has a lone pair of electrons and acts as a "harder" sigma-donor site. wikipedia.org

The combination of a soft imidazole nitrogen and a harder primary amine nitrogen makes this compound a hybrid ligand, capable of satisfying the electronic preferences of a wide range of metal ions.

Chelation Effects and Stability Constants of Metal Complexes

When both the imidazole (N3) and the primary amine nitrogen atoms bind to the same metal ion, a six-membered chelate ring is formed. This process, known as chelation, results in a significant increase in the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands (e.g., separate imidazole and propylamine (B44156) molecules). This enhancement is known as the chelate effect and is primarily driven by a favorable entropy change upon complexation. ijtsrd.combohrium.com

The following table provides illustrative stability constants for a similar bidentate N,N'-donor ligand, ethylenediamine, to demonstrate typical values and trends with common transition metals.

| Metal Ion | log K₁ (Illustrative for Ethylenediamine) |

| Co(II) | 5.89 |

| Ni(II) | 7.47 |

| Cu(II) | 10.55 |

| Zn(II) | 5.71 |

| Data is for illustrative purposes to show general trends for bidentate amine ligands. |

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through straightforward methods. A typical procedure involves reacting the ligand with a suitable metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a solvent such as ethanol (B145695) or methanol. mdpi.comazjournalbar.com The resulting complex may precipitate from the solution or can be isolated by evaporating the solvent.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the stretching frequencies of the N-H bonds in the primary amine and the C=N bond in the imidazole ring are expected to shift to lower wavenumbers. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block metals, UV-Vis spectroscopy can provide information about the geometry of the metal center through the analysis of d-d electronic transitions. researchgate.net

Below is a table showing hypothetical but representative spectroscopic data for a potential copper(II) complex.

| Complex | IR ν(N-H) (cm⁻¹) | IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| Ligand only | ~3350, ~3280 | ~1550 | - |

| [Cu(L)₂]Cl₂ (Hypothetical) | ~3250, ~3170 | ~1535 | ~650 (d-d band) |

| Data is hypothetical, based on typical shifts observed for similar N,N' ligand complexes. |

Catalytic Applications of Metal-3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine Complexes

Transition metal complexes containing imidazole-based ligands are widely explored for their catalytic activity in various organic transformations. The electronic and steric properties imparted by the ligand can be tuned to enhance catalytic efficiency and selectivity.

Complexes of this type, particularly with copper and nickel, have potential applications in:

Oxidation Reactions: Metal-imidazole complexes have been shown to catalyze the oxidation of substrates like styrene. mdpi.comnih.gov The complex can activate oxidants such as hydrogen peroxide to generate reactive species that effect the transformation.

Cross-Coupling Reactions: Nickel-catalyzed C-H arylation of imidazoles has been demonstrated, providing a pathway to synthesize more complex molecules. nih.gov A complex of this compound could potentially serve as a catalyst in similar C-C or C-N bond-forming reactions.

Hydration Reactions: Gold(I) complexes with N-heterocyclic carbene ligands derived from imidazoles have been used to catalyze alkyne hydration. acs.org

The bidentate and chelating nature of this compound can provide the stability needed for the catalyst to undergo multiple turnovers without decomposition.

Bioinorganic Relevance and Role in Metalloprotein Mimicry

The imidazole ring is a crucial functional group in bioinorganic chemistry as it is the coordinating moiety of the amino acid histidine. Histidine residues are ubiquitous in the active sites of metalloproteins, where they play a vital role in binding essential metal ions like copper, zinc, and iron. wikipedia.org

Complexes of this compound serve as excellent structural and functional models, or "mimics," for the active sites of these metalloproteins. researchgate.netnih.gov

Mimicking Copper Proteins: The {N(imidazole), N(amine)} donor set can model the coordination environment of copper ions in proteins like Type 3 copper proteins (e.g., hemocyanin, tyrosinase) or heme-copper oxidases. nih.gov Studying the reactivity of synthetic mimics provides insight into the mechanisms of O₂ activation and substrate oxidation in their biological counterparts.

Modeling Zinc Enzymes: Zinc(II) is often found in a tetrahedral coordination environment involving histidine residues. nih.gov Complexes of zinc with this ligand can replicate the structural features of the active sites of zinc enzymes such as carbonic anhydrase or alcohol dehydrogenase, allowing for detailed study of their structure-function relationships.

The study of such model complexes is fundamental to understanding the intricate roles that metal ions play in biological systems. mdpi.com

Biological and Pharmacological Research Applications of 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Antimicrobial Research Potential

The imidazole (B134444) nucleus is a cornerstone of many antimicrobial agents. nih.gov Its derivatives have been investigated extensively for their ability to combat a wide spectrum of pathogenic microorganisms, including bacteria, fungi, viruses, and mycobacteria. The following sections review research on related imidazole compounds, suggesting potential avenues for the investigation of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine.

Antibacterial Activity and Mechanisms of Action

Imidazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nano-ntp.comsemanticscholar.org The mechanism of action often involves the disruption of the bacterial cell wall or cell membrane integrity, leading to the leakage of cellular contents and cell death. nano-ntp.com Research into various imidazole-based compounds has revealed significant antibacterial potential. For instance, certain 5H-pyrrolo[1,2-a]imidazole quaternary salts have shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov Specifically, compounds with chloro-substituents on the aryl ring demonstrated the highest effect level. nih.gov Other studies on imidazole derivatives containing a 2,4-dienone motif also reported significant inhibitory effects against S. aureus and Staphylococcus epidermidis, with MIC values ranging from 4 to 8 µg/mL. nih.gov The antibacterial activity of imidazole-thiosemicarbazide derivatives has also been documented. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazole-dienone derivative (Compound 42) | Staphylococcus aureus UA1758 | 4 | nih.gov |

| Imidazole-dienone derivative (Compound 31) | Staphylococcus aureus UA1758 | 8 | nih.gov |

| Imidazole-dienone derivative (Compound 42) | Staphylococcus epidermidis UF843 | 8 | nih.gov |

| 5H-pyrrolo[1,2-a]imidazole salt (Compound 6c) | Staphylococcus aureus ATCC 29213 | 4 | nih.gov |

| 5H-pyrrolo[1,2-a]imidazole salt (Compound 6c) | Enterococcus faecalis ATCC 29212 | 4 | nih.gov |

| Imidazole-thiosemicarbazide (Compound 21B) | Mycobacterium tuberculosis H37Ra | 256 | mdpi.com |

Antifungal Activity and Mechanisms of Action

The "azole" class of drugs, which includes imidazoles, is a mainstay of antifungal therapy. These compounds typically function by inhibiting the enzyme sterol 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.

Numerous studies have confirmed the antifungal potential of various imidazole derivatives. Halogenated imidazole derivatives have demonstrated good activity, with a MIC90 of 1 mg/L against numerous Candida species clinical strains. nih.gov In another study, imidazole derivatives containing a 2,4-dienone motif showed potent antifungal activity toward the fluconazole-resistant isolate Candida albicans 64110, with MIC values of 8 µg/mL. nih.gov Furthermore, certain 5H-pyrrolo[1,2-a]imidazole salts displayed activity against Cryptococcus neoformans with MIC values of 8–16 μg/mL, comparable to the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Imidazole Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazole-dienone derivative (Compound 31) | Candida albicans 64110 | 8 | nih.gov |

| Imidazole-dienone derivative (Compound 42) | Candida albicans 64110 | 8 | nih.gov |

| 5H-pyrrolo[1,2-a]imidazole salt (Compound 6c) | Cryptococcus neoformans ATCC 32264 | 8 | nih.gov |

| 5H-pyrrolo[1,2-a]imidazole salt (Compound 6c) | Candida albicans ATCC 90028 | 32 | nih.gov |

| Halogenated Imidazole Derivative | Candida spp. (33 strains) | 1 (MIC90) | nih.gov |

Antiviral Activity and Associated Mechanisms

The imidazole scaffold is present in several compounds investigated for antiviral activity against a range of DNA and RNA viruses. nih.govnih.gov These derivatives can interfere with various stages of the viral life cycle, including replication and entry into host cells. For example, a series of 1-hydroxyimidazole (B8770565) derivatives were evaluated for their activity against the vaccinia virus, with one compound showing a promising 50% inhibitory concentration (IC50) of 1.29 ± 0.09 μg/mL. nih.gov Other research has focused on imidazole thioacetanilide (B1681303) derivatives, which have shown potent inhibition of HIV-1, with 50% effective concentration (EC50) values as low as 0.18 μM. nih.gov Additionally, N-phenylbenzamide derivatives, which contain an imidazole-like benzimidazole (B57391) core, have been identified as active against Enterovirus 71 (EV 71) with IC50 values in the low micromolar range. mdpi.com

Table 3: Antiviral Activity of Selected Imidazole Derivatives

| Compound Type | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-Hydroxyimidazole derivative (Compound 33c) | Vaccinia Virus | IC50 | 1.29 µg/mL | nih.gov |

| Imidazole thioacetanilide derivative (Compound 29e) | HIV-1 | EC50 | 0.18 µM | nih.gov |

| 2-Phenylbenzimidazole analog (Compound 36a) | Vaccinia Virus (VV) | EC50 | 0.1 µM | nih.gov |

| 2-Phenylbenzimidazole analog (Compound 36c) | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 0.8 µM | nih.gov |

| N-phenylbenzamide derivative (Compound 1e) | Enterovirus 71 (EV 71) | IC50 | 5.7 - 12 µM | mdpi.com |

Antitubercular Efficacy

Tuberculosis remains a significant global health challenge, and new therapeutic agents are urgently needed. Imidazole derivatives have emerged as a promising class of compounds for antitubercular drug discovery. researchgate.net Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), including drug-resistant strains. mdpi.comnih.gov The proposed mechanism for some azole derivatives involves the inhibition of the mycobacterial sterol 14α-demethylase, similar to their antifungal action. nih.gov

Studies on various imidazole-containing structures have reported significant antitubercular activity. For example, a series of 4-(2,6-dichlorobenzyloxy)phenyl imidazole derivatives were synthesized and evaluated, though related thiazole (B1198619) derivatives in the same study showed more potent activity with MIC values as low as 1 µM against Mtb H37Rv. nih.gov Other research on imidazole and triazole derivatives reported inhibitory activity against Mtb with MICs in the range of 4-64 mg/L. nih.gov Fused heterocyclic systems, such as imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole hybrids, have also been highlighted as a versatile framework with notable antitubercular profiles. researchgate.net

Table 4: Antitubercular Activity of Selected Imidazole Derivatives

| Compound Type | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole derivative | M. tuberculosis H37Rv | 3.12 µM | researchgate.net |

| Imidazole/Triazole derivatives | M. tuberculosis | 4-64 mg/L | nih.gov |

| Imidazole-thiosemicarbazide (Compound 21B) | M. tuberculosis H37Ra | 256 µg/mL | mdpi.com |

| Thiazole-imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole hybrid | M. tuberculosis H37Rv | >0.78-50 µM | researchgate.net |

Anti-inflammatory and Immunomodulatory Research Pathways

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of inflammatory prostaglandins. nih.gov The imidazole scaffold has been incorporated into novel compounds designed as selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govresearchgate.net Selective COX-2 inhibitors are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research has identified several imidazole derivatives with potent anti-inflammatory activity. A series of 1,5-diaryl-1H-imidazole derivatives were found to be potent and selective COX-2 inhibitors. researchgate.net Tri-aryl imidazolone (B8795221) derivatives have also shown COX-2 selectivity. nih.gov One study on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole reported a derivative with an IC50 of 0.71 µM against COX-2 and a high selectivity index. researchgate.net More recently, imidazolone derivatives have been explored, with some compounds showing high COX-2 potency (IC50 = 0.060 µM) comparable to the reference drug celecoxib. nih.gov Other research has focused on imidazole derivatives as inhibitors of p38 MAP kinase, another key target in inflammatory pathways, with some compounds showing IC50 values in the nanomolar range. acs.org

Table 5: In Vitro Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound Type | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 | 0.71 µM | 115 | researchgate.net |

| Imidazolone derivative (IVa) | COX-2 | 0.060 µM | 175 | nih.gov |

| Imidazolone derivative (IVb) | COX-2 | 0.80 µM | 7.5 | nih.gov |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide (AA6) | p38 MAP kinase | 403.57 nM | Not Applicable | acs.org |

Anticancer Research and Cytotoxic Mechanisms

The imidazole ring is a privileged scaffold in the design of novel anticancer agents. nih.gov Its derivatives have been shown to exhibit cytotoxic activity against a wide array of human cancer cell lines through various mechanisms, including the inhibition of crucial enzymes like tubulin and protein kinases, cell cycle arrest, and the induction of apoptosis. nih.govrsc.org

Numerous studies have highlighted the anticancer potential of imidazole-based compounds. For instance, a series of benzimidazole sulfonamides displayed potent activity against A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values as low as 0.15 µM. nih.gov Other benzimidazole derivatives have shown high cytotoxic activity against breast cancer (MCF-7) with IC50 values around 4.2 µM. nih.gov Research on 2,4,5-trisubstituted imidazoles identified a compound that induces cell cycle arrest in the G2/M phase and cellular senescence in A549 lung cancer cells. rsc.org The versatility of the imidazole core allows for structural modifications that can be tailored to target specific cancer-related pathways, making it a highly valuable template for future drug development. researchgate.net

Table 6: In Vitro Anticancer Activity of Selected Imidazole Derivatives

| Compound Type | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole sulfonamide (Compound 22) | A549 | Lung Carcinoma | 0.15 | nih.gov |

| Benzimidazole sulfonamide (Compound 22) | MCF-7 | Breast Adenocarcinoma | 0.17 | nih.gov |

| Benzimidazole-cinnamide derivative (Compound 21) | A549 | Lung Carcinoma | 0.29 | nih.gov |

| Imidazole linked to thiazole (Compound 22) | NUGC-3 | Gastric Cancer | 0.05 | nih.gov |

| Benzimidazole derivative (Compound 39) | MCF-7 | Breast Adenocarcinoma | 4.2 | nih.gov |

| Bis-imidazole-thiazole hybrid (Compound 2) | HepG-2 | Hepatocellular Carcinoma | 1.2 | researchgate.net |

Antidiabetic and Antimalarial Research Directions

The imidazole nucleus is a common feature in many compounds investigated for various therapeutic purposes, including metabolic and infectious diseases. While direct studies on this compound are limited, research on structurally related imidazole derivatives provides insights into its potential antidiabetic and antimalarial applications.

In the realm of antidiabetic research , various imidazole-containing compounds have been explored for their ability to modulate blood glucose levels. For instance, studies on imidazoline (B1206853) derivatives have shown that they can possess potent antihyperglycemic properties. nih.gov One study reported that among several substituted aryl imidazolines, a specific derivative exhibited significant antihyperglycemic effects in a rat model of type 2 diabetes. nih.gov The research highlighted that the imidazoline moiety was crucial for the observed activity. nih.gov Another investigation into new imidazole derivatives demonstrated a significant decrease in blood glucose levels in alloxan-induced diabetic rats. ijpcbs.com Furthermore, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as excellent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with inhibitory potentials greater than the standard drug acarbose. acs.org These findings suggest that the imidazole scaffold is a promising starting point for the design of new antidiabetic agents.

For antimalarial research , the imidazole core has also been a key component in the development of new drug candidates. The fight against malaria is challenged by the emergence of drug-resistant parasite strains, necessitating the discovery of novel antimalarials. nih.gov Research into imidazolopiperazines, which feature an imidazole ring, has led to the optimization of a novel scaffold with potent activity against Plasmodium falciparum. acs.org These compounds showed efficacy in a Plasmodium berghei mouse infection model, significantly reducing parasitemia and prolonging survival. acs.org Other studies have focused on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which have demonstrated potent antiprotozoal activity against various parasites. researchgate.netnih.gov The discovery of imidazole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) has also opened new avenues for antimalarial drug development, targeting the pre-erythrocytic stage of the parasite's life cycle. nih.gov

Table 1: Antidiabetic and Antimalarial Activity of Related Imidazole Derivatives

| Research Area | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antidiabetic | Imidazoline derivatives | Exhibited potent antihyperglycemic properties in a rat model of type 2 diabetes. | nih.gov |

| Antidiabetic | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Acted as excellent inhibitors of α-glucosidase, outperforming acarbose. | acs.org |

| Antimalarial | Imidazolopiperazines | Showed potent activity against P. falciparum and efficacy in a mouse model. | acs.org |

| Antimalarial | Imidazole-based PfPKG inhibitors | Demonstrated good in vitro potency and cell-based antiparasitic activity. | nih.gov |

| Antiprotozoal | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Displayed strong activity against T. vaginalis, G. intestinalis, and E. histolytica. | researchgate.netnih.gov |

Enzyme Inhibition and Receptor Modulation Studies

The structural features of this compound make it a candidate for interaction with various enzymes and receptors. Research on analogous structures has revealed inhibitory activity against several key biological targets.

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer and antibacterial drugs. news-medical.net While direct studies on this compound are not prominent, related imidazole-containing structures have been investigated as topoisomerase inhibitors. For example, novel bacterial topoisomerase inhibitors (NBTIs) with unique binding modes are being developed to combat antimicrobial resistance. nih.gov The search for new inhibitors has identified natural compounds like patulin (B190374) and xestoquinol as inhibitors of topoisomerase 1, highlighting the diversity of molecules that can target this enzyme. news-medical.net

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov The imidazole and imidazoline moieties are well-explored pharmacophores in the design of COX-2 inhibitors. nih.gov Numerous studies have reported on imidazole derivatives with potent and selective COX-2 inhibitory activity. nih.govbrieflands.comcbijournal.com For instance, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives showed acceptable COX-2 inhibitory activity, with some compounds demonstrating high selectivity. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds with highly potent and selective COX-2 inhibition, with IC50 values in the nanomolar range. brieflands.com These findings underscore the potential of the imidazole scaffold in the development of new anti-inflammatory agents.

Table 2: COX-2 Inhibitory Activity of Related Imidazole Derivatives

| Compound Series | Most Potent Compound Example | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Compound 5b (methoxy-substituted) | 0.71 | 115 | nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Compound 6a | 0.08 | 313.7 | brieflands.com |

| Imidazo[1,2-a]pyridine derivatives | Compound 18 | Good inhibition | High | cbijournal.com |

The dopamine (B1211576) D3 receptor is a significant target in the central nervous system for the treatment of various neurological and psychiatric disorders, including substance use disorders. nih.gov The development of selective D3 receptor antagonists is an active area of research. nih.gov Structurally related compounds containing an imidazole or similar heterocyclic systems have shown promise as D3 receptor ligands. For example, a series of N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)butyl)-4-ethyl-1H-imidazole-2-carboxamide derivatives were synthesized and evaluated for their D3 receptor affinity. nih.gov Research on benzothiazole-based ligands, designed through a bioisosteric approach from an imidazole derivative, also yielded compounds with low nanomolar antagonist affinities at both D2 and D3 receptors. frontiersin.org Furthermore, studies on substituted N-phenylpiperazine analogs have led to the identification of compounds with high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com These investigations highlight the importance of the heterocyclic core in achieving potent and selective D3 receptor antagonism.

The peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and is considered a potential therapeutic target. nih.govnih.gov While there is no direct evidence of this compound as a Pin1 inhibitor, other imidazole-containing compounds have been explored for this activity. For example, conjugates of 18β-glycyrrhetinic acid with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid were designed as Pin1 inhibitors and showed improved activity against prostate cancer cells. researchgate.net This suggests that the imidazole scaffold can be incorporated into molecules designed to target the Pin1 enzyme. The development of potent and selective Pin1 inhibitors, including covalent inhibitors targeting a conserved cysteine in the active site, is an ongoing effort in cancer research. nih.govnih.gov

Investigations in Neurological Research and Histamine-Related Pathways

The structural similarity of the imidazole ring in this compound to the endogenous neurotransmitter histamine (B1213489) suggests a potential role in modulating histamine-related pathways. The histamine H3 receptor, primarily found in the brain, is an inhibitory autoreceptor that regulates the release of histamine and other neurotransmitters. wikipedia.org As such, H3 receptor antagonists are being investigated for their potential in treating neurological conditions like Alzheimer's disease and narcolepsy due to their stimulant and nootropic effects. wikipedia.org

Research into H3 receptor antagonists has often focused on imidazole-containing compounds due to the structure of histamine itself. wikipedia.org Studies have shown that imidazole-based H3 receptor antagonists can be thermodynamically discriminated from agonists. nih.gov Furthermore, the development of dual-acting ligands, such as those targeting both the histamine H3 receptor and other receptors like the H1 or serotonin (B10506) receptors, is an emerging strategy in drug discovery. nih.gov For instance, dual H3R/H1R antagonists have been designed for the treatment of allergic diseases. nih.gov The propyl chain linking the imidazole ring in this compound is a common feature in many known H3 receptor ligands, further supporting its potential for interaction with this receptor. nih.gov

Agronomic Applications (e.g., as potential herbicides or plant growth regulators)

A comprehensive review of scientific literature and patent databases indicates a significant lack of research into the agronomic applications of this compound. As of the current date, there are no specific, publicly available studies detailing its potential use as a herbicide or a plant growth regulator.

While the broader class of imidazole-containing compounds has been a source of investigation in the agricultural sector for various bioactivities, research has not been specifically directed towards the evaluation of this compound for these purposes. Consequently, there are no detailed research findings, data on its effects on plant species, or established mechanisms of action in an agronomic context.

Due to the absence of research in this specific area, no data tables detailing experimental results on herbicidal efficacy or plant growth regulation can be provided. The scientific community has not yet published any findings that would support a discussion on its application in agriculture.

Advanced Applications and Materials Science Considerations for 3 2 Ethyl 1h Imidazol 1 Yl Propan 1 Amine

Integration into Polymeric Structures and Hybrid Functional Materials

The distinct functional groups of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine make it an excellent candidate for integration into various polymeric systems. The primary amine can act as a monomer in polymerization reactions such as polycondensation or as an initiator for ring-opening polymerizations. The imidazole (B134444) ring offers multiple functionalities: it can act as a catalytic site, a hydrogen-bond donor/acceptor, or a ligand for metal coordination. researchgate.net

Imidazole and its derivatives are utilized in creating functional polymers, including conjugated polymers, ionic liquids, and coordination polymers. nih.gov These materials have applications in organic electroluminescent devices (OLEDs) and as metalloenzyme mimics. nih.gov The incorporation of the this compound moiety can impart specific properties to the polymer backbone, such as pH-responsiveness, catalytic activity, or metal-ion chelating capabilities.

A key area of application is in the formation of coordination polymers (CPs) or Metal-Organic Frameworks (MOFs). CPs are inorganic or organometallic polymer structures composed of metal cation centers linked by organic ligands. youtube.com The imidazole nitrogen of the title compound can coordinate with various metal ions (e.g., Fe(II), Cd(II), Co(II), Ni(II)), while the amine group can be functionalized or participate in hydrogen bonding to create complex, multi-dimensional networks. youtube.comacs.orgmdpi.com The ethyl group at the 2-position of the imidazole ring and the propyl chain provide steric bulk and flexibility, which can influence the resulting topology and properties of the coordination polymer. acs.orgacs.org For example, studies on similar bulky bis(imidazole) ligands have shown that they can lead to CPs with diverse and unusual network topologies. acs.org

Furthermore, polymers containing imidazole groups can form hybrid materials. For instance, they can be used to coat nanoparticles (e.g., gold, silver, quantum dots) to render them water-soluble and functional for applications in cellular imaging and detection. acs.org Imidazolium-based polymers, derived from imidazole precursors, are also used to create polyelectrolyte brushes on surfaces and as hydrogels. researchgate.net The synthesis of fully aromatic, ether-free copolymers containing imidazole units has been explored for applications like high-temperature proton exchange membranes in fuel cells, where the imidazole group plays a crucial role in proton conduction. acs.org

Functional Coatings and Surface Modification Applications (e.g., seed treatments with analogs)

The properties of this compound and its analogs lend themselves to applications in functional coatings and surface modifications. The imidazole moiety is known to be a strong ligand for metals like copper, which is a potent antifouling agent, making such compounds candidates for marine antifouling coatings. researchgate.net Research has also focused on imidazolium-based zwitterionic polymers for dual-function antiviral and antibacterial coatings. nih.gov These coatings can be applied to various surfaces to deactivate pathogens like human coronavirus and prevent bacterial adhesion. nih.gov

A particularly notable application for analogs is in agriculture, specifically for seed treatment. Imidazole derivatives have been identified as effective plant growth regulators. google.com When applied as a seed treatment, these compounds can influence plant development, such as producing shorter, thicker stems in cereals to reduce lodging or controlling flowering and fruiting. google.com

A study on novel complexes of a structural analog, 3-(1H-imidazol-1-yl)propan-1-amine, demonstrated its utility in creating coatings to protect and stimulate the sprouting of wheat seeds. mdpi.com In this research, the amine was used to synthesize more complex bispidine structures, which were then complexed with β-cyclodextrin. These complexes were applied as a pre-sowing treatment to wheat seeds. The results showed a significant impact on seedling growth, with certain complexes markedly increasing the length of the roots. mdpi.com

Table 1: Effect of Seed Treatment with Imidazole Analog Complexes on Wheat Seedling Growth

This table summarizes biometric data for wheat seedlings treated with β-CD complexes of substituted bicyclo[3.3.1]nonanes derived from an imidazole-propan-amine analog. The data shows the percentage change in plant height and root length compared to an untreated control. Data adapted from a study on three wheat varieties. mdpi.com

| Complex Sample | Key Structural Feature | Effect on Plant Height (% Change vs. Control) | Effect on Root Length (% Change vs. Control) |

|---|---|---|---|

| Complex 2 | Bispidinone-derived | -3% to -5% (Slight Inhibition) | +31% to +33% (Strong Stimulation) |

| Complex 11 | 7-Butoxypropyl analog | Stimulated growth in both stem and root length | |

| Complex 14 | Substituent at C-9 | Inhibited growth | Inhibited growth |

These findings highlight the potential for imidazole-propylamine derivatives to be used in advanced agricultural coatings that not only protect the seed but also enhance early-stage growth. google.commdpi.com

Role as a Versatile Building Block in Complex Molecular Architectures and Organic Synthesis

This compound is a classic example of a versatile building block, or synthon, in organic chemistry. Its two reactive sites—the primary amine and the imidazole ring—can be addressed with high selectivity to construct a wide array of more complex molecules. lifechemicals.comnih.gov The primary amine is a potent nucleophile, readily participating in reactions like amidation, alkylation, and imine formation. The imidazole ring can be involved in N-alkylation, act as a base, or serve as a ligand in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

The utility of its close analog, 3-(1H-imidazol-1-yl)propan-1-amine, has been demonstrated in the synthesis of various heterocyclic systems. For example, it is a key reactant in the Mannich-type condensation with paraformaldehyde and N-substituted piperidones to yield complex 3,7-diazabicyclo[3.3.1]nonanes (bispidinones). mdpi.com This reaction showcases the amine's ability to participate in multi-component reactions to build intricate bicyclic scaffolds.

Table 2: Synthesis of Complex Molecules from Imidazole-propan-amine Analogs

This table provides examples of complex molecular structures synthesized using 3-(1H-imidazol-1-yl)propan-1-amine as a key building block, demonstrating its synthetic versatility.

| Starting Material | Reaction Type | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| 3-(1H-imidazol-1-yl)propan-1-amine | Mannich Condensation | 3,7-diazabicyclo[3.3.1]nonan-9-ones (Bispidinones) | mdpi.com |

| 3-(1H-imidazol-1-yl)propan-1-amine | Amide Coupling | N-(3-(1H-imidazol-1-yl)propyl)-indole-2-carboxamides | pacific.edu |

| 3-(1H-imidazol-1-yl)propan-1-one derivatives | Condensation with Urea derivatives | 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(aryl)ureas | researchgate.net |